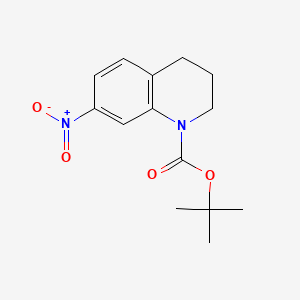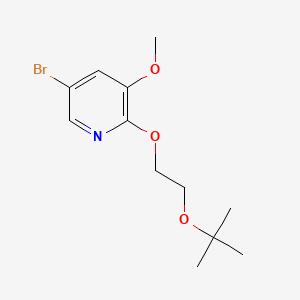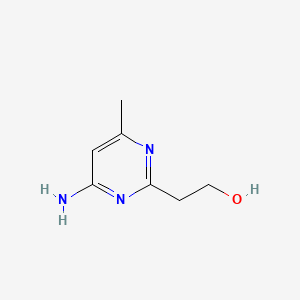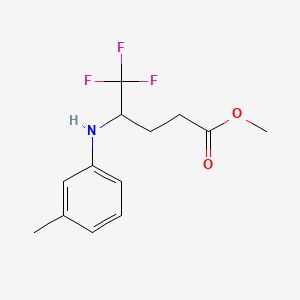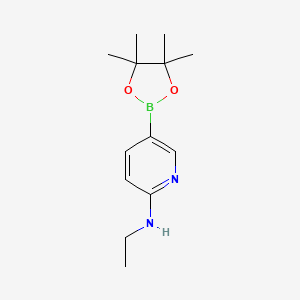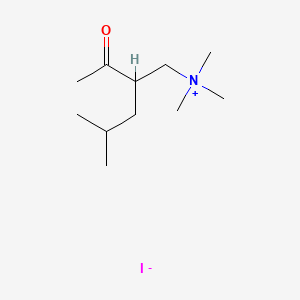
2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide
Descripción general
Descripción
“2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is a quaternary ammonium salt . It is used as a surfactant in detergents and antiseptics . It is also known as an impurity of Tetrabenazine, an antipsychotic .
Synthesis Analysis
The synthesis of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” involves the reaction of (2-Acetyl-4-methyl-pentyl)-trimethyl-ammonium iodide with 6,7-dimethoxy-3,4-dihydroisoquinoline in ethanol. The solution is heated at reflux for about 5 hours, and then water is added. Following standard extractive workup with dichloromethane, the crude residue is purified by silica gel column chromatography to afford the title compound .Molecular Structure Analysis
The molecular formula of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is C11H24INO . The InChI code is 1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 .Physical And Chemical Properties Analysis
The molecular weight of “2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide” is 313.22 . Other physical and chemical properties like boiling point are not well-documented in the available literature.Aplicaciones Científicas De Investigación
N-Acetylation of Amines Using Acetonitrile as Acylating Agent : A method for N-acetylation of amines using acetonitrile as an acylating agent was developed. This method is selective toward aromatic amines, leaving aliphatic amines intact, and eliminates the need for toxic acylating agents like acetic anhydride and acetyl chloride (Saikia et al., 2016).
Ligand for Copper-Catalyzed N-Arylation of Imidazoles : Tetrazole-1-acetic acid was found to be an effective ligand for CuI-catalyzed N-arylation of imidazoles with aryl iodides under mild conditions (Wu et al., 2013).
Photochemical Reaction of Acyl Iodides with Alkenes and Thiophene : Acetyl iodide, a related compound, adds to the double bond of trimethylethylene forming 2-acetyl-3-iodo-2-methylbutane, which is a precursor to unsaturated ketones (Voronkov et al., 2014).
Synthesis of 1-C-(Tetra-O-acetyl-beta-d-galactopyranosyl)-2,3-diiodo-1-propene : This synthesis involves iodination and reaction with primary amines to produce a mixture of allylic amines, useful in functionalizing sugar allenes (Sakee et al., 2009).
Efficient N-Monomethylation of Primary Aryl Amines : A method for the efficient N-monomethylation of aryl amines was developed. This method was also used to synthesize compounds potentially useful for Alzheimer’s disease imaging (Peng et al., 2009).
Synthesis and Structure of U(V)(O)[N(SiMe3)2]3 : This research involves the synthesis of a terminal U(V) oxo complex, a rare example in its category. The study provides insights into the structure and magnetic susceptibilities of these complexes (Fortier et al., 2012).
Iron and Cobalt Complexes with Tetradendate Tripodal Ligands : This study synthesized and characterized iron and cobalt complexes with various ligands, including N-acetyl derivatives. These complexes have potential in activating dioxygen for selective oxidation reactions of organic substrates (Nebe et al., 2010).
Dynamic Behavior of Crowded Cis Vicinal Compounds : The study explored the dynamic behavior of [cis-2-(N,N-dimethylamino)cyclopentyl]trimethylammonium iodide, a compound structurally similar to the one . It focused on its inversion and rotation dynamics (Fraenkel et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
(2-acetyl-4-methylpentyl)-trimethylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO.HI/c1-9(2)7-11(10(3)13)8-12(4,5)6;/h9,11H,7-8H2,1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTKXTXHDRLVAT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C[N+](C)(C)C)C(=O)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-acetyl-N,N,N,4-tetramethylpentan-1-aminium iodide | |
Synthesis routes and methods
Procedure details





Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

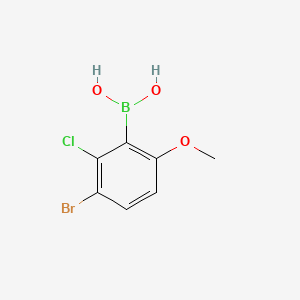
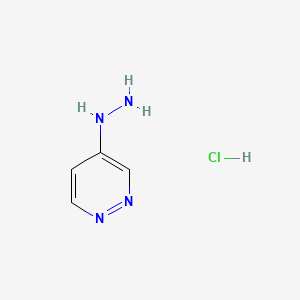
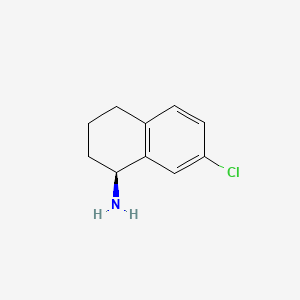
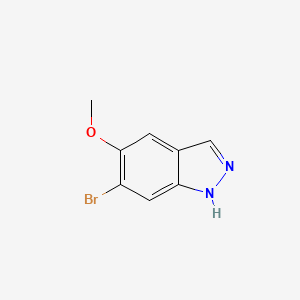
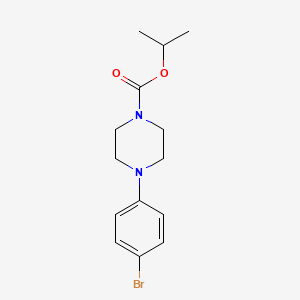
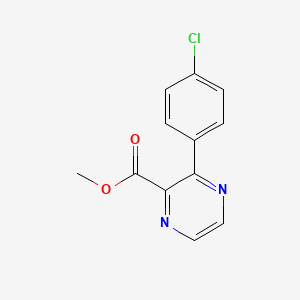
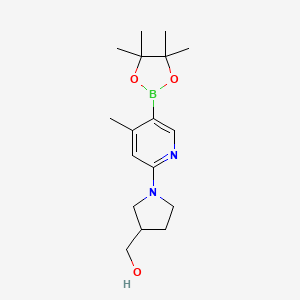
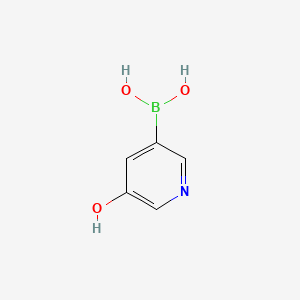
![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B596573.png)
